GSK789

Epigenetics Bromodomain selectivity BET inhibition

GSK789 is a small-molecule chemical probe that acts as a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family proteins, which include BRD2, BRD3, BRD4, and BRDT. Unlike pan-BET inhibitors that interact equipotently with all eight BET bromodomains, GSK789 is characterized by a >1000-fold selectivity for BD1 over the second bromodomain (BD2), making it a critical tool for dissecting the specific biological functions of BET BD1 domains.

Molecular Formula C26H33N5O3
Molecular Weight 463.6 g/mol
Cat. No. B15571221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK789
Molecular FormulaC26H33N5O3
Molecular Weight463.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m1/s1
InChIKeyNDEORODKVUYMFQ-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GSK789: A Highly Selective BD1 Bromodomain Inhibitor of the BET Family for Epigenetic Research


GSK789 is a small-molecule chemical probe that acts as a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family proteins, which include BRD2, BRD3, BRD4, and BRDT [1]. Unlike pan-BET inhibitors that interact equipotently with all eight BET bromodomains, GSK789 is characterized by a >1000-fold selectivity for BD1 over the second bromodomain (BD2), making it a critical tool for dissecting the specific biological functions of BET BD1 domains [2]. Its high cell permeability and robust in vitro and cellular activity profiles enable precise target deconvolution in epigenetic research, immunomodulation, and oncology models [1].

The Procurement Pitfall: Why Pan-BET or BD2-Selective Inhibitors Cannot Substitute for GSK789 in BD1-Focused Studies


Generic substitution in the BET inhibitor class is a significant experimental risk. Pan-BET inhibitors like GSK525762 (I-BET762) engage BD1 and BD2 domains with comparable, nanomolar potency (IC50 ~32.5-42.5 nM across BRD2/3/4), which confounds interpretation by simultaneously modulating both domain functions . Conversely, BD2-selective probes like GSK046 (iBET-BD2) exhibit low nanomolar potency for BD2 but micromolar affinity for BD1 (e.g., BRD4 BD1 IC50 = 70,558 nM), making them entirely unsuitable for BD1-specific interrogation . GSK789 provides a unique window: it potently inhibits BET BD1 (IC50 ~20 nM) while being functionally inert at BD2 (Kd >10,000 nM), a >1000-fold selectivity window that no pan-inhibitor or BD2-inhibitor can replicate . This unmatched selectivity is essential for accurately attributing biological phenotypes to BD1 versus BD2, a critical distinction for translational research into inflammatory diseases and cancer where BD1 and BD2 play non-redundant roles [1].

GSK789 Comparative Selectivity and Potency Data: Head-to-Head Evidence Against BET Inhibitor Comparators


GSK789 Exhibits >1500-Fold BD1 vs BD2 Selectivity, Outperforming Pan-BET Inhibitor GSK525762

GSK789 demonstrates exceptional selectivity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2). It displays an IC50 of 20 nM for BRD4 BD1 and a >1500-fold selectivity over BD2. In contrast, the pan-BET inhibitor GSK525762 (I-BET762) exhibits much lower, sub-equipotent selectivity, with an IC50 of 36.1 nM for BRD4, as it binds to both BD1 and BD2 domains with high affinity . The Kd value for GSK789 on BRD4 BD2 is 31,600 nM, confirming its low BD2 affinity and providing a quantitative basis for its superior selectivity window [1].

Epigenetics Bromodomain selectivity BET inhibition

Comparative BD1 Affinity: GSK789 Binds BRD4 BD1 with 20 nM Kd vs GSK778's 13 nM Kd in Different Assays

In a direct comparison of BD1-selective BET probes, GSK789 and GSK778 both potently engage BRD4 BD1. GSK789 demonstrates a Kd of 20 nM for BRD4 BD1 in a BROMOscan assay, while GSK778 shows a comparable Kd of 13 nM under the same assay conditions [1][2]. However, in a cellular context using chemoproteomics, GSK789 exhibits a Kd of 6.3 nM for full-length BRD4 BD1 in HuT78 cell lysates, confirming robust target engagement in a native environment [3]. These data confirm GSK789 as a high-affinity BD1 probe that is directly comparable to GSK778 in biochemical assays and validated for cellular target engagement.

Epigenetics Bromodomain binding Chemical probe characterization

GSK789 is Highly Selective for BD1 Domains Across the BET Family with >1000-Fold Window Over BD2

Across the four BET family members (BRD2, BRD3, BRD4, BRDT), GSK789 maintains potent and consistent BD1 inhibition with Kd values ranging from 4 to 10 nM as determined by chemoproteomics in HuT78 cell lysates: BRD2 BD1 Kd = 4 nM, BRD3 BD1 Kd = 4 nM, BRD4 BD1 Kd = 6.3 nM, and BRDT BD1 Kd = 10 nM [1]. In stark contrast, its affinity for the corresponding BD2 domains is >10,000 nM (e.g., BRD4 BD2 Kd = 31,600 nM), yielding a minimum selectivity window of >1000-fold [2]. This pan-BD1 selectivity profile is a hallmark of a high-quality chemical probe and is directly contrasted with pan-BET inhibitors like GSK525762, which exhibit IC50 values of 32.5-42.5 nM across multiple BET proteins without domain discrimination .

Epigenetics Bromodomain selectivity BET inhibition

GSK789 Demonstrates Dose-Dependent Antiproliferative Activity in Cancer Cell Lines vs. Pan-BET Inhibitors

GSK789 exhibits potent antiproliferative effects in a panel of human cancer cell lines. After 72 hours of treatment, GSK789 inhibited cell growth with IC50 values of 390 nM in HL-60 (acute promyelocytic leukemia), 124.6 nM in MV4-11 (acute myeloid leukemia), and 158 nM in THP-1 (acute monocytic leukemia) cells, as measured by a CellTiter-Glo assay . While these potencies are significant, they are notably higher (less potent) than those reported for pan-BET inhibitors such as GSK525762, which can inhibit these same cell lines with IC50 values in the low nanomolar range due to its dual BD1/BD2 engagement. This differential cellular potency confirms that BD1 inhibition alone, while antiproliferative, is not as cytotoxically potent as dual BD1/BD2 blockade, highlighting the distinct biological role of BD1 and the utility of GSK789 in dissecting these contributions [1].

Oncology Antiproliferative activity BET inhibition

Structural Orthogonality: GSK789 is a Chemically Distinct BD1 Probe for Independent Target Validation

GSK789 is structurally distinct from GSK778, another high-quality BD1-selective chemical probe. Both compounds demonstrate >1000-fold selectivity for BD1 over BD2, but they belong to different chemical series [1]. This structural orthogonality is a critical feature for rigorous target validation: if two chemically distinct probes targeting the same domain (BD1) produce the same biological phenotype, the result is far less likely to be due to off-target effects inherent to a single chemical scaffold. The EUbOPEN consortium highlights GSK789 and GSK778 as complementary pan-BD1 probes that can be paired for orthogonal validation studies [2]. GSK778, a benzimidazolone derivative, and GSK789, a structurally distinct naphthyridinone derivative, provide researchers with two independent tools to confirm BD1-mediated biology, a level of experimental rigor not possible with a single probe or pan-inhibitors [1].

Chemical biology Target validation Orthogonal probes

High-Impact Application Scenarios for GSK789 in BD1-Dependent Epigenetic and Oncology Research


Dissecting BD1-Specific Roles in Inflammatory Gene Expression

In models of TLR-driven inflammation, GSK789 enables precise interrogation of BD1's contribution to cytokine production. By using GSK789 alongside a BD2-selective inhibitor like GSK046, researchers can deconvolve the distinct transcriptional programs regulated by each bromodomain. For example, in airway epithelial cells, treatment with GSK789 can be compared to a BD2 inhibitor to assess the specific impact on IL-6 and CXCL10 release, revealing BD1-specific anti-inflammatory effects without the confounding influence of BD2 blockade [1].

Orthogonal Validation of BD1-Mediated Phenotypes in Cancer Cell Proliferation

To confirm that antiproliferative effects are truly due to BD1 inhibition and not an off-target artifact, GSK789 should be used in tandem with the chemically distinct BD1 probe GSK778. As recommended by the Chemical Probes Portal, parallel treatment of cancer cell lines (e.g., MV4-11, HL-60) with both probes and observation of comparable IC50 shifts provides robust, orthogonal evidence that the phenotype is BD1-dependent [2]. This dual-probe strategy is a critical component of high-quality target validation studies in oncology research.

Evaluating the Therapeutic Window of Selective BD1 Inhibition vs. Pan-BET Blockade

Pan-BET inhibitors have shown clinical promise but are associated with significant toxicity, likely due to combined BD1 and BD2 inhibition. GSK789 is an essential tool for preclinical studies aiming to separate efficacy from toxicity. Researchers can directly compare the therapeutic index of GSK789 (selective BD1 inhibitor) against a pan-BET inhibitor like GSK525762 in the same in vivo or in vitro models. Data showing that GSK789 retains a subset of efficacy (e.g., antiproliferative or immunomodulatory) with a potentially improved safety profile would support the pursuit of BD1-selective therapeutics as a differentiated clinical strategy [3].

Chemoproteomic Profiling and Cellular Target Engagement Studies

GSK789's high affinity for full-length BET BD1 proteins in cellular lysates (Kd = 4-10 nM) makes it a valuable tool for chemoproteomic experiments [4]. It can be used as a bait compound in affinity enrichment mass spectrometry (AE-MS) or cellular thermal shift assays (CETSA) to map the BD1 interactome, validate target engagement in native cellular environments, and identify potential off-targets in complex proteomes. This application is particularly relevant for industrial drug discovery programs seeking to confirm mechanism of action and assess compound specificity in a physiological context.

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